2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that combines a furan ring and a pyrrole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent oxidation to form the desired compound. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Scientific Research Applications
2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure but with a thieno ring instead of a furo ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar methoxyphenyl group but differs in its overall structure.
Uniqueness
2-(4-Methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to its specific combination of a furan ring and a pyrrole ring with a carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-18-9-4-2-8(3-5-9)12-6-10-13(19-12)7-11(15-10)14(16)17/h2-7,15H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOOZAXSYRWPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(O2)C=C(N3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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